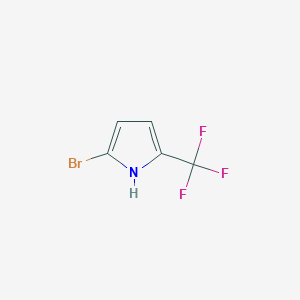

2-bromo-5-(trifluoromethyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrF3N |

|---|---|

Molecular Weight |

213.98 g/mol |

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1H-pyrrole |

InChI |

InChI=1S/C5H3BrF3N/c6-4-2-1-3(10-4)5(7,8)9/h1-2,10H |

InChI Key |

TUVNXMMXEUSXDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl 1h Pyrrole

Heterocyclization Reactions Utilizing Fluorinated Precursors (e.g., 4-Methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones)

A direct approach to trifluoromethylated pyrroles involves using building blocks that already contain the CF₃ group. A notable example is the use of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones as versatile precursors. These compounds can undergo a heterocyclization reaction with a wide range of primary amines to produce 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This method is advantageous due to its mild reaction conditions, simple execution, and high yields (up to 98%) acs.org. The reaction proceeds via a sequence of addition-elimination and cyclization steps to furnish the final pyrrole (B145914) product acs.org.

| Precursor | Reagent | Product | Key Advantages |

| 5-Bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one | Primary Amines | 1-Substituted 4-amino-2-(trifluoromethyl)-1H-pyrrole | Mild conditions, high yields, wide substrate scope. acs.org |

Metal-Free Approaches to 3-Trifluoromethyl Pyrroles via Enynamide Cyclizations

Metal-free synthetic methods are gaining traction due to their environmental and economic benefits. One such approach for synthesizing 3-trifluoromethyl pyrroles involves a cascade reaction of β-CF₃-1,3-enynamides with primary amines organic-chemistry.org. The electron-withdrawing nature of the CF₃ group activates the enynamide system towards a highly regioselective 1,4-hydroamination by the amine. This is followed by a cyclization/aromatization sequence to yield the desired 3-trifluoromethyl pyrrole. The reaction proceeds efficiently at room temperature and tolerates a variety of functional groups on the alkyl primary amine, providing moderate to excellent yields organic-chemistry.org. The process is scalable and offers a practical route to these valuable fluorinated heterocycles organic-chemistry.org.

Condensation Reactions for 2-Aryl-5-(trifluoromethyl)pyrroles

The synthesis of pyrrole rings through condensation reactions is a cornerstone of heterocyclic chemistry, with the Paal-Knorr synthesis being a prominent example. wikipedia.orgrgmcet.edu.in This method traditionally involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The mechanism, investigated in detail by V. Amarnath, involves an initial attack of the amine on a protonated carbonyl to form a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole. wikipedia.org

For the specific construction of 2-aryl-5-(trifluoromethyl)pyrroles, modifications to classical condensation strategies are necessary to incorporate the trifluoromethyl group. A patented method describes the preparation of these compounds by reacting a haloenamine with approximately one molar equivalent of a trifluoromethylated carbonyl compound, such as trifluoroacetone or a C₁-C₄ alkyl trifluoroacetoacetate. google.com This reaction is typically conducted in the presence of an acid and optionally a solvent, often at elevated temperatures, providing a direct, single-step route to the desired aryltrifluoromethylpyrrole core structure. google.com These resulting compounds serve as crucial intermediates that can undergo further functionalization, such as brominative decarboxylation, to yield pesticidal agents. google.com

Another advanced condensation approach for introducing a trifluoromethyl group onto a pyrrole ring involves the use of trifluoromethyl vinamidinium salts. Research has demonstrated the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives through the condensation of these salts with glycine (B1666218) esters or other amino acid derivatives. digitellinc.com While this specific example leads to a different regioisomer, the principle highlights the utility of specialized trifluoromethylated building blocks in modern condensation reactions to access fluorinated pyrroles.

Bromination Strategies for Pyrrole Derivatives

Electrophilic Bromination of Pyrrole Rings

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. uctm.edu Compared to benzene (B151609), pyrrole's reactivity is significantly higher, resembling that of highly activated benzene derivatives like phenols and anilines. researchgate.net Electrophilic attack occurs preferentially at the C-2 (α) position, as the resulting cationic intermediate (arenium ion) is stabilized by resonance to a greater extent than the intermediate formed from attack at the C-3 (β) position. wikipedia.orguctm.edu

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of pyrroles is crucial for the synthesis of specifically substituted derivatives. The choice of brominating agent and reaction conditions can precisely control the position of bromination. For pyrroles bearing an electron-withdrawing substituent, such as a trifluoromethyl group, the inherent electronic effects provide a strong basis for regiocontrol.

A patented method for the synthesis of 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile demonstrates this principle on a highly substituted pyrrole. google.com In this case, the starting material, a 2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile, is brominated. Despite the presence of multiple substituents, the reaction with bromine proceeds with high regioselectivity. The specific conditions and reagents used are detailed in the table below.

| Starting Material | Brominating Agent | Oxidant | Solvent | Product | Yield | Ref |

| 2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-nitrile | Bromine (0.75 mol eq.) | Hydrogen Peroxide (0.1 mol eq.) | Ethanol | 4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-nitrile | 95% | google.com |

| 2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-nitrile | Bromine (0.8 mol eq.) | Potassium Persulfate (0.1 mol eq.) | THF/Methanol | 4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-nitrile | 96% | google.com |

This table presents data on the regioselective bromination of a substituted trifluoromethylpyrrole.

Oxidant-Assisted Bromination of Trifluoromethylated Pyrroles

For deactivated aromatic systems, such as those containing a trifluoromethyl group, electrophilic bromination can be facilitated by the addition of an oxidant. The oxidant assists in generating a more potent electrophilic bromine species in situ. A versatile and mild system for this purpose is the combination of dimethyl sulfoxide (B87167) (DMSO) and a hydrogen halide like hydrogen bromide (HBr). semanticscholar.orgorganic-chemistry.orgnih.gov In this system, DMSO acts as a mild oxidant for HBr, generating the active halogenating agent. organic-chemistry.org This method is noted for its operational simplicity, low toxicity, and high selectivity, making it a valuable procedure for the bromination of various aromatic compounds, including pyrrole derivatives. researchgate.netsemanticscholar.org

A clear example of oxidant-assisted bromination on a trifluoromethylated pyrrole is found in a patented process. google.com Here, 2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile is effectively brominated using bromine in the presence of an oxidant such as potassium persulfate or hydrogen peroxide. google.com The oxidant plays a key role in achieving high conversion to the brominated product under mild conditions, affording yields of 95-96%. google.com This demonstrates that even with the deactivating effect of both trifluoromethyl and nitrile groups, oxidant-assisted methods provide an efficient pathway to the desired brominated pyrrole. The copper-promoted oxidative bromination of 8-aminoquinoline (B160924) amides using HBr and DMSO further illustrates the catalytic potential of such systems, where HBr is oxidized by DMSO to produce the reactive brominating species. nih.gov

Convergent and Divergent Synthetic Pathways to 2-Bromo-5-(trifluoromethyl)-1H-pyrrole

The synthesis of the target molecule can be approached through either convergent or divergent strategies, each with distinct advantages.

A divergent synthesis begins with a common intermediate which is then elaborated into a variety of final products. For this compound, a divergent approach would logically start with the synthesis of 2-(trifluoromethyl)-1H-pyrrole. researchgate.net This key intermediate can be prepared and subsequently functionalized. researchgate.net The bromination of 2-(trifluoromethyl)-1H-pyrrole would then be carried out using one of the electrophilic bromination techniques described previously (Section 2.3). The strong electron-withdrawing trifluoromethyl group at the C-2 position would deactivate the ring but direct the incoming bromo-electrophile primarily to the C-5 position, yielding the desired this compound. This strategy allows for the late-stage introduction of the bromine atom.

A convergent synthesis , in contrast, involves the assembly of the final molecule from several fragments that are prepared independently. This approach builds complexity early in the synthetic sequence. A convergent route to this compound could involve a Paal-Knorr-type condensation wikipedia.orgorganic-chemistry.org where the precursors already contain the necessary trifluoromethyl and bromo functionalities. For example, one could envision a reaction between a suitably brominated 1,4-dicarbonyl compound and a trifluoromethylated amine source, or vice-versa. A more direct convergent approach is suggested by a patented method for related compounds, which involves reacting a haloenamine (potentially a bromoenamine) with trifluoroacetone. google.com This strategy constructs the pyrrole ring with both the trifluoromethyl group and another key substituent (which could be bromine or a precursor) already in place, directly forming the core structure of the target molecule.

Chemical Reactivity and Functional Group Transformations of 2 Bromo 5 Trifluoromethyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, yet the presence of a strongly electron-withdrawing trifluoromethyl group significantly influences its reactivity.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Pyrroles generally undergo electrophilic aromatic substitution preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. stackexchange.comonlineorganicchemistrytutor.com When an electrophile attacks the α-position, the positive charge can be delocalized over three atoms, whereas attack at the C3 (β) position results in an intermediate with only two resonance structures. stackexchange.com This inherent regioselectivity is a key consideration in the functionalization of the pyrrole ring.

In the case of 2-bromo-5-(trifluoromethyl)-1H-pyrrole, the existing substituents guide the position of further electrophilic attack. The trifluoromethyl group is a powerful deactivating group, reducing the electron density of the pyrrole ring and making it less susceptible to electrophilic attack than unsubstituted pyrrole. youtube.com The bromine atom is also a deactivating group but is an ortho-, para-director in typical aromatic systems. In this pyrrole system, the positions available for substitution are C3 and C4. The combined electronic effects of the bromo and trifluoromethyl groups, along with the inherent reactivity of the pyrrole ring, influence the regiochemical outcome of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrroles

| Substituent Pattern | Directing Effect of Substituents | Predicted Position of Electrophilic Attack |

| 2-Bromo-5-(trifluoromethyl) | Br: Ortho, Para-directing (deactivating); CF₃: Meta-directing (strongly deactivating) | C3 or C4, with C4 being sterically more accessible. The strong deactivating effect of the CF₃ group might favor substitution at C3. |

| Unsubstituted Pyrrole | N-H: Activating, Ortho, Para-directing | C2 (α-position) stackexchange.comonlineorganicchemistrytutor.com |

Nucleophilic Reactivity and Additions

The electron-rich nature of the pyrrole ring generally makes it a poor substrate for nucleophilic aromatic substitution (SNAᵣ) unless activated by strong electron-withdrawing groups. nih.gov The trifluoromethyl group at the C5 position of this compound significantly withdraws electron density, making the pyrrole ring more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted pyrrole.

Nucleophilic attack can occur at the carbon atoms of the pyrrole ring, particularly those bearing a good leaving group or those most activated by the electron-withdrawing substituent. In this molecule, the bromine atom at C2 serves as a potential leaving group for nucleophilic aromatic substitution, a reaction pathway discussed in more detail in section 3.2.2.

Addition reactions to the pyrrole ring are also possible, although they often require specific conditions to overcome the aromatic stabilization. youtube.com

Oxidation and Reduction Pathways

The pyrrole ring can be susceptible to oxidation, often leading to polymerization or the formation of highly functionalized products. nih.gov The ease of oxidation can be influenced by the substituents on the ring. Electron-withdrawing groups like the trifluoromethyl group can make the pyrrole ring more resistant to oxidation compared to electron-rich pyrroles.

Reduction of the pyrrole ring is also a possible transformation. Catalytic hydrogenation, for example, can reduce the pyrrole to a pyrrolidine (B122466). youtube.comyoutube.com The conditions required for reduction (e.g., catalyst, pressure, temperature) can be influenced by the substituents present on the pyrrole ring.

Transformations Involving the Bromine Substituent

The bromine atom at the C2 position is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the pyrrole ring is well-suited for participation in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. rsc.orgscispace.com This reaction is a powerful tool for forming carbon-carbon bonds.

In the context of this compound, a Suzuki-Miyaura coupling would involve reacting it with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with the organic group from the organoboron reagent. Such reactions have been successfully applied to various bromo-substituted heterocyclic compounds, including those with trifluoromethyl groups. nih.govdntb.gov.ua The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. scispace.com

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-5-(trifluoromethyl)-1H-pyrrole |

Nucleophilic Aromatic Substitution of Bromine

The bromine atom at the C2 position can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. youtube.com The presence of the electron-withdrawing trifluoromethyl group at the C5 position is crucial for activating the C2 position towards nucleophilic attack. youtube.com This activation occurs through stabilization of the negatively charged Meisenheimer intermediate that is formed during the reaction. nih.gov

A wide range of nucleophiles can be employed in this reaction, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities at the C2 position. The reaction typically requires a strong nucleophile and may be facilitated by heating. youtube.com The leaving group ability in SNAᵣ reactions on aromatic systems can sometimes be counterintuitive, with fluoride (B91410) often being a better leaving group than other halogens due to its high electronegativity which strongly polarizes the carbon-halogen bond. youtube.com However, bromide is still a viable leaving group in activated systems. nih.gov

Reactivity and Manipulation of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's physical and chemical properties. Its strong electron-withdrawing nature and steric bulk significantly influence the reactivity of the pyrrole ring and offer opportunities for specific chemical modifications.

Electronic Influence of Trifluoromethylation on Pyrrole Reactivity

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through an inductive effect. nih.gov This strong electron withdrawal has a profound impact on the reactivity of the pyrrole ring.

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. pharmaguideline.com However, the introduction of a trifluoromethyl group deactivates the pyrrole ring towards electrophiles. This deactivation arises from the reduced electron density in the ring, a direct consequence of the CF₃ group's inductive pull. nih.govnih.gov This effect can be so pronounced that it may inhibit certain electrophilic substitution reactions that would readily occur on an unsubstituted or electron-rich pyrrole.

Conversely, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the pyrrole ring itself, particularly at the carbon atoms. nih.govorganic-chemistry.org This increased electrophilicity makes the trifluoromethylated pyrrole more susceptible to nucleophilic attack. For instance, the electrophilic nature of the double bond in β-CF₃-1,3-enynamides, driven by the trifluoromethyl group, is crucial for the synthesis of 3-trifluoromethyl pyrroles through a hydroamination cascade reaction. nih.govorganic-chemistry.org This principle highlights how the CF₃ group can facilitate reactions that are otherwise challenging with non-fluorinated analogues. organic-chemistry.org

Furthermore, the presence of a trifluoromethyl group can influence the regioselectivity of reactions. In some cases, electron-withdrawing substituents on the pyrrole ring have been shown to be favorable for certain cyclization reactions. nih.gov The CF₃ group's ability to stabilize anionic intermediates can also direct the course of a reaction.

The impact of the trifluoromethyl group on the redox potential of heterocyclic systems has also been documented. In copper corroles, the attachment of CF₃ groups to the β-pyrrole positions dramatically shifts the redox potentials to more positive values. acs.org This shift is significant for applications in electrocatalysis, such as the hydrogen evolution reaction, where a derivative with three CF₃ groups showed the best performance. acs.org

Table 1: Influence of Trifluoromethyl Group on Pyrrole Reactivity

| Property | Effect of Trifluoromethyl Group | Reference |

| Reactivity towards Electrophiles | Decreased | nih.govnih.gov |

| Electrophilicity of the Pyrrole Ring | Increased | nih.govorganic-chemistry.org |

| Susceptibility to Nucleophilic Attack | Increased | organic-chemistry.org |

| Redox Potential | Shifted to more positive values | acs.org |

Derivatizations and Modifications of the Trifluoromethyl Moiety

While the trifluoromethyl group is generally considered to be chemically robust and often installed as a stable entity, certain transformations can be achieved under specific conditions. However, direct chemical modification of the CF₃ group on a pyrrole ring is challenging and not as common as transformations involving other functional groups.

More commonly, trifluoromethylated pyrrole derivatives are synthesized from precursors already containing the CF₃ group. researchgate.net A variety of synthetic methods are employed to construct the pyrrole ring with the trifluoromethyl substituent in the desired position. These methods include:

Cyclization Reactions: Utilizing precursors that already contain a trifluoromethyl group is a primary strategy. For example, the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivatives has been achieved through the condensation of a trifluoromethyl vinamidinium salt with glycine (B1666218) esters. digitellinc.com

Direct Trifluoromethylation: Although challenging, direct trifluoromethylation of a pre-formed pyrrole ring is an area of active research. This can involve radical, electrophilic, or nucleophilic trifluoromethylating reagents. researchgate.net

Reactions involving CF₃-containing building blocks: The reaction of β-CF₃-1,3-enynamides with primary amines provides a metal-free route to 3-trifluoromethyl pyrroles. nih.govorganic-chemistry.org

It is important to note that the reactivity of the trifluoromethyl group itself is limited. Its high stability is one of the reasons it is a desirable substituent in medicinal chemistry, as it can enhance metabolic stability. digitellinc.com Therefore, synthetic strategies typically focus on building the trifluoromethylated pyrrole scaffold rather than modifying the CF₃ group post-synthesis.

Functionalization at the N-H Position of the Pyrrole Ring

The N-H position of the pyrrole ring in this compound is a key site for functionalization. The acidity of the N-H proton is increased due to the electron-withdrawing effects of both the bromo and trifluoromethyl substituents, making deprotonation and subsequent derivatization more facile.

A variety of substituents can be introduced at the nitrogen atom, which can significantly alter the molecule's properties and provide a scaffold for further chemical diversity. Common transformations at the N-H position include:

N-Alkylation: The pyrrole nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base.

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpyrroles.

N-Sulfonylation: The pyrrole nitrogen can be functionalized with sulfonyl groups by reacting with sulfonyl chlorides.

The ability to functionalize the N-H position is crucial in synthetic chemistry. For example, N-H free pyrroles can be borylated at the 2-position, while N-protection can direct borylation to the 3-position. mdpi.com This regioselective functionalization allows for subsequent Suzuki coupling reactions to introduce aryl or heteroaryl groups at specific positions on the pyrrole ring. mdpi.com

In the synthesis of more complex molecules, the N-H position is often protected with a suitable protecting group to prevent unwanted side reactions while other parts of the molecule are being modified. The protecting group can then be removed at a later stage of the synthesis.

A study on trifluoromethyl pyrrole derivatives synthesized via a one-pot, three-component approach highlights the versatility of functionalizing the pyrrole nitrogen. nih.gov In this work, various substituents were introduced at the N-1 position of the pyrrol-2(5H)-one core, demonstrating the feasibility of creating a library of compounds with diverse functionalities at this position. nih.gov

Table 2: Common Functionalizations at the Pyrrole N-H Position

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrole |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Arylpyrrole |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acylpyrrole |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpyrrole |

| N-Borylation | Borylation reagent, Catalyst | N-Borylpyrrole |

Computational and Theoretical Investigations of 2 Bromo 5 Trifluoromethyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of molecular systems. scispace.comnih.gov Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are frequently employed to balance accuracy and computational cost, providing reliable predictions for geometry, electronic structure, and vibrational frequencies. nih.gov

Geometrical optimization is a fundamental computational step to determine the lowest energy structure of a molecule. For 2-bromo-5-(trifluoromethyl)-1H-pyrrole, this process would define bond lengths, bond angles, and dihedral angles corresponding to a stable conformation.

The pyrrole (B145914) ring itself is an aromatic, five-membered heterocycle and is expected to be planar. The key structural questions revolve around the orientation of the trifluoromethyl (CF₃) group and the precise bond parameters influenced by the electron-withdrawing bromo and trifluoromethyl substituents. Conformational analysis of trifluoromethyl-substituted aromatic rings has shown that the CF₃ group often adopts a staggered conformation relative to the ring to minimize steric hindrance. nih.gov Studies on other halogenated and trifluoromethyl-substituted compounds demonstrate that DFT calculations can predict these parameters with high accuracy. nih.govnih.gov

The optimized geometry would reveal the extent of electronic perturbation caused by the substituents. For instance, the C2-Br and C5-CF₃ bond lengths would be of primary interest, as would any subtle deviations from perfect planarity in the pyrrole ring.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT studies of analogous substituted heterocycles and are presented for illustrative purposes.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-Br | ~1.88 Å |

| Bond Length | C5-C(F3) | ~1.49 Å |

| Bond Length | C-F (average) | ~1.34 Å |

| Bond Angle | Br-C2-C3 | ~128° |

| Bond Angle | C(F3)-C5-C4 | ~129° |

| Dihedral Angle | F-C-C5-C4 | Staggered (~30°, 90°, 150°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, both the bromine atom and the trifluoromethyl group are strongly electron-withdrawing. These substituents are expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyrrole. This effect stems from the inductive withdrawal of electron density from the aromatic π-system. Computational studies on various substituted pyrroles confirm that the nature and position of substituents dictate the FMO energies. researchgate.net The delocalized π-system of the pyrrole ring would be the primary location for both the HOMO and LUMO, with significant contributions from the p-orbitals of the ring atoms.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values for the subject compound are qualitative predictions based on the known effects of its substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrrole (Reference) | ~ -5.6 eV | ~ 0.6 eV | ~ 6.2 eV |

| This compound | Lowered (< -5.6 eV) | Significantly Lowered (< 0.6 eV) | Likely altered, potentially smaller |

Theoretical vibrational analysis via DFT is a standard method for assigning experimental infrared (IR) and Raman spectra. Calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.gov For this compound, a computational frequency analysis would provide a theoretical spectrum that could aid in its experimental identification.

Benchmark studies on related heterocycles have shown that DFT functionals like B3LYP can reliably predict in-plane vibrational modes, though out-of-plane modes can be less accurate. nih.gov The predicted spectrum would feature characteristic peaks corresponding to specific functional groups. These would include N-H stretching, C-H stretching and bending, C-Br stretching, and the strong, characteristic C-F stretching modes of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region. Vibrations of the pyrrole ring itself would also be present.

Table 3: Predicted Characteristic Vibrational Frequencies Note: These are general ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrrole N-H | 3400 - 3500 |

| C-H Stretch | Pyrrole C-H | 3100 - 3150 |

| C-F Stretch (asymmetric) | -CF₃ | ~1280 |

| C-F Stretch (symmetric) | -CF₃ | ~1150 |

| Ring Vibrations | Pyrrole Ring | 1400 - 1600 |

| C-Br Stretch | C-Br | 550 - 650 |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides indispensable tools for mapping out reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. This allows for predictions of reaction feasibility and selectivity.

Pyrroles typically undergo electrophilic substitution, and the substituents on the ring dictate the regioselectivity of such reactions. uctm.edu The bromo and trifluoromethyl groups are deactivating, meaning they make the ring less reactive towards electrophiles compared to unsubstituted pyrrole. Computationally, a plausible reaction pathway, such as nitration or acylation, could be modeled. This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Searching for stable intermediates, such as the sigma complex (Wheland intermediate) in electrophilic substitution.

Finding Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants/intermediates to products. This is a critical step, as the energy of the TS determines the activation energy and thus the reaction rate.

For this compound, computational studies could determine whether an incoming electrophile would preferentially attack the C3 or C4 position by comparing the activation energies of the respective transition states. acs.org

Prototropic tautomerism involves the migration of a proton. For 1H-pyrrole, tautomerization can lead to the non-aromatic 2H-pyrrolenine or 3H-pyrrolenine forms. The aromatic 1H-pyrrole is known to be significantly more stable.

Computational methods can precisely quantify the energy difference between these tautomers. researchgate.net By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_eq_) can be determined. For this compound, the 1H-tautomer is expected to be overwhelmingly favored due to the stability conferred by its aromaticity. The computational investigation would confirm this by showing a large positive Gibbs free energy change for the conversion of the 1H-tautomer to either of the non-aromatic forms.

Table 4: Predicted Relative Stabilities of Tautomers Note: The energy difference is expected to be large, favoring the aromatic 1H-pyrrole tautomer.

| Tautomer | Structure | Aromaticity | Predicted Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| This compound | 1H-pyrrole | Aromatic | 0 (Reference) |

| 2-Bromo-5-(trifluoromethyl)-2H-pyrrole | 2H-pyrrolenine | Non-aromatic | >> 10 |

| 2-Bromo-3-(trifluoromethyl)-2H-pyrrole | 3H-pyrrolenine | Non-aromatic | >> 10 |

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of reactive sites on the 2-bromo-5-(trifluoromethyl)-1H-pyrrole ring makes it an exceptionally valuable building block, or synthon, in organic chemistry. It serves as a foundational component for constructing more elaborate molecular architectures.

This compound and its close derivatives are key starting materials in the synthesis of complex molecules, particularly those with potential applications in medicinal chemistry and agrochemistry. researchgate.net The trifluoromethyl group is a desirable feature in drug design, as it can enhance metabolic stability and membrane permeability. digitellinc.com

Research has demonstrated the conversion of trifluoromethyl-pyrroles into a variety of more complex structures. For instance, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were synthesized to explore their binding affinities for dopamine (B1211576) receptors. nih.gov This work highlights how the pyrrole (B145914) moiety can be incorporated as a central scaffold to create targeted therapeutic agents. nih.gov The synthesis of these complex analogues underscores the role of the brominated pyrrole as a crucial intermediate. nih.gov Furthermore, methods have been developed for the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the pyrrole's utility in creating diverse amine-containing compounds with high yields. acs.org The versatility of this chemical's precursors is also shown in their use to synthesize 3-trifluoromethyl pyrroles through metal-free cascade reactions, offering an efficient route to valuable trifluoromethylated compounds. organic-chemistry.org

Table 1: Examples of Complex Molecules Derived from Trifluoromethyl-Pyrrole Precursors This table is interactive. Click on the headers to sort the data.

| Precursor Type | Reaction Type | Resulting Complex Molecule | Research Application |

|---|---|---|---|

| 2-(5-bromo-2,3-dimethoxyphenyl)-1H-pyrrole | Aminomethylation | 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues | Dopamine D3 receptor ligands nih.gov |

| 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones | Heterocyclization with amines | 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles | Synthesis of amino-pyrroles acs.org |

| 2-Trifluoromethyl-1H-pyrrole | Lithiation, Electrophilic Substitution | Regioisomeric sulfonyl halides, carboxylic acids, aldehydes | Advanced fluorinated building blocks researchgate.net |

The pyrrole ring system acts as a robust scaffold, a core structure upon which a wide array of functional groups can be installed. The synthetic utility of 2-trifluoromethyl-1H-pyrrole has been demonstrated through the preparation of various mono- and bifunctional derivatives. researchgate.net

A series of chemical modifications, relying on reactions such as lithiation and electrophilic substitution, can be performed regioselectively on the pyrrole ring. researchgate.net These reactions allow for the precise installation of different chemical groups at the C-2(5) or C-3 positions, leading to regioisomeric sulfonyl halides, carboxylic acids, aldehydes, and nitriles. researchgate.net This controlled derivatization is often achievable on a multigram scale and frequently without the need for protecting groups, enhancing the efficiency of the synthetic process. researchgate.net This adaptability makes the pyrrole scaffold a valuable platform for creating libraries of compounds for screening in drug discovery and materials science. alliedacademies.orgnih.gov For example, substituted pyrrole derivatives have been synthesized and modified to serve as spirocyclic compounds and potent enzyme inhibitors. nih.govmdpi.com

Integration into Polymeric and Advanced Material Systems

The unique electronic properties and reactivity of this compound make it a promising candidate for incorporation into advanced functional materials, including various classes of polymers.

Polypyrroles are a well-known class of conducting polymers that have applications in sensors, electronic devices, and biomedical engineering. The polymerization of pyrrole monomers, typically through electrochemical or oxidative chemical methods, results in a conjugated polymer backbone responsible for its electrical conductivity. While direct polymerization of this compound is not extensively documented, its structure is highly suitable for creating novel polypyrroles. The bromine atom can serve as a handle for controlled polymerization techniques, such as cross-coupling reactions, allowing for precise control over the polymer structure. The incorporation of the electron-withdrawing trifluoromethyl group into the polypyrrole backbone would be expected to significantly alter the polymer's electronic properties, potentially leading to materials with enhanced stability, different redox potentials, and tailored conductivity.

Conjugated Microporous Polymers (CMPs) are a class of porous materials characterized by their robust, rigid structures, high surface areas, and extended π-conjugation. frontiersin.org These features make them attractive for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.orgresearchgate.net The synthesis of pyrrole-based CMPs often involves the self-condensation or cross-coupling of multitopic pyrrole monomers. researchgate.netnih.gov

These necessary multitopic monomers can be prepared through coupling reactions, such as the Suzuki reaction, which utilizes brominated aromatic or heteroaromatic compounds as precursors. nih.gov For example, monomers like 1,3,5-tri(pyrrol-2-yl)benzene are synthesized from 1,3,5-tribromobenzene (B165230) and a pyrrole-boronic acid derivative. nih.gov In this context, this compound is an ideal precursor for creating novel CMP monomers. By incorporating this compound, it is possible to fabricate CMPs with trifluoromethyl groups decorating the pore walls. These functionalized CMPs have shown excellent performance as catalysts for reactions like the Knoevenagel condensation and as photocatalysts for degrading organic pollutants. frontiersin.orgrsc.org

Table 2: Role of Brominated Precursors in the Synthesis of Pyrrole-Based CMPs This table is interactive. Click on the headers to sort the data.

| Brominated Precursor Example | Coupling Reaction | Pyrrole-Based Monomer | Resulting Polymer | Application |

|---|---|---|---|---|

| 1,3,5-Tribromobenzene | Suzuki Coupling | 1,3,5-tri(pyrrol-2-ly)benzene | TrPB-CMP | Heterogeneous Catalysis nih.gov |

| 1,2,4,5-Tetrabromobenzene | Suzuki Coupling | 1,2,4,5-tetra(pyrrol-2-ly)benzene | TePB-CMP | Heterogeneous Catalysis nih.gov |

Poly(arylenevinylene)s (PAVs) are a major class of conjugated polymers used in light-emitting diodes (LEDs) and photovoltaic devices. The synthesis of PAVs containing pyrrole units has been achieved through various transition-metal-catalyzed polyaddition and polycondensation reactions. nih.govrsc.orgnih.gov Methods such as cobalt-catalyzed hydroarylation and rhodium-catalyzed dehydrogenative direct alkenylation have proven effective in producing pyrrole-based PAVs under mild conditions. nih.govrsc.org

These polymerization strategies often involve the reaction of a pyrrole derivative with a diyne or the direct alkenylation between pyrrole C-H bonds and an alkene. The presence of a bromine atom in this compound makes it an excellent monomer for established cross-coupling polymerization methods (e.g., Heck or Suzuki polycondensation), which are standard routes to PAVs. The incorporation of the trifluoromethyl-pyrrole moiety into the PAV backbone is anticipated to influence the resulting polymer's regioselectivity, optical properties, and semiconducting behavior, offering a pathway to new materials for optoelectronic applications. nih.gov

Catalytic Applications of Pyrrole-Derived Materials

The utility of pyrrole and its derivatives in catalysis is an active area of research. Pyrrole-based structures can be incorporated into catalyst designs in several ways, including as supports for metal catalysts or as the core of organocatalytic systems.

Organocatalytic Methodologies Involving Pyrrole Scaffolds

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has also seen the use of pyrrole-containing structures. The pyrrole motif can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for enantioselective catalysis. While a variety of chiral pyrrolidine (B122466) and other pyrrole-based organocatalysts have been developed and successfully applied in asymmetric synthesis, there is no specific mention of This compound being employed as an organocatalyst or as a key precursor in the synthesis of one.

Development of Advanced Functional Materials

The unique properties of fluorinated compounds often lead to their incorporation into advanced functional materials, such as polymers, liquid crystals, and organic electronics. The trifluoromethyl group, in particular, can enhance thermal stability, solubility in organic solvents, and introduce specific electronic effects.

The presence of both a bromo and a trifluoromethyl group on the pyrrole ring of This compound suggests its potential as a building block for such materials. The bromo substituent, for instance, could serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and extended molecular architectures. However, published research demonstrating the successful polymerization or incorporation of This compound into advanced functional materials, along with detailed characterization of their properties, is not currently available.

Applications in Medicinal Chemistry and Agrochemical Research Scaffold Focused

Pyrrole (B145914) as a Privileged Scaffold in Drug Discovery

The pyrrole ring is a five-membered aromatic heterocycle containing a single nitrogen atom. Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. researchgate.netfrontiersin.org

The pyrrole nucleus is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. researchgate.netnih.gov These compounds are integral to many therapeutic agents, demonstrating effects that include antibacterial, antifungal, anti-inflammatory, and anticancer properties. tandfonline.comresearchgate.netmdpi.com The significance of the pyrrole scaffold is highlighted by its presence in complex natural macrocycles like heme, chlorophyll, and vitamin B12, as well as in numerous approved drugs. researchgate.net The adaptability of the pyrrole ring allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired therapeutic effects. mdpi.com This makes the pyrrole framework a cornerstone in the development of new chemical entities. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrrole Scaffold

| Drug Name | Therapeutic Class | Pyrrole Moiety's Role |

|---|---|---|

| Sunitinib | Anticancer | A core component of the multitargeted receptor tyrosine kinase inhibitor. nih.gov |

| Lipitor (Atorvastatin) | Cholesterol-lowering | A key poly-substituted pyrrole derivative. nih.gov |

| Fostemsavir | Antiviral (HIV) | The first approved antiretroviral drug featuring a pyrrole ring in its structure. frontiersin.org |

| Pyrrolnitrin (B93353) | Antibiotic/Antifungal | A naturally occurring pyrrole with broad-spectrum antimicrobial activity. nih.govnih.gov |

This table is for illustrative purposes and lists examples of drugs where the pyrrole scaffold is a key structural feature.

The introduction of halogen atoms, such as bromine, chlorine, or iodine, into a molecular scaffold is a widely used strategy in medicinal chemistry to modulate a compound's pharmacological properties. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. frontiersin.org In many cases, the presence of a halogen atom leads to a substantial enhancement of biological activity.

For instance, naturally occurring halogenated pyrroles, such as the brominated marine alkaloid marinopyrrole A and the chlorinated antibiotic pyoluteorin, exhibit significant biological activities. nih.gov Research on synthetic pyrrole derivatives has further confirmed the importance of halogenation. In a study on pyrrolo[3,2-d]pyrimidines, the introduction of iodine at a specific position resulted in a significant enhancement of antiproliferative potency, reducing the required concentration for activity into the sub-micromolar range. This demonstrates that the strategic placement of a halogen can be a critical factor in optimizing a drug candidate's efficacy.

The trifluoromethyl (CF3) group is a crucial pharmacophore in modern drug design, prized for its unique electronic and steric properties. It is often used to replace a methyl (CH3) or chloro (Cl) group to enhance a molecule's metabolic stability and binding affinity. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation, which can increase a drug's half-life.

The trifluoromethyl group is strongly electron-withdrawing, a property that can significantly alter the electronic environment of an aromatic ring and improve interactions with biological targets. This enhanced target binding can stem from improved hydrogen bonding and electrostatic interactions. Furthermore, the CF3 group is significantly more lipophilic than a hydrogen atom, which can improve a compound's ability to cross biological membranes. Statistical analysis of compound pairs has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, in a notable percentage of cases (9.19%), it can increase biological activity by at least an order of magnitude.

Table 2: Comparison of Methyl (-CH3) vs. Trifluoromethyl (-CF3) Group Properties

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Significance in Drug Design |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The CF3 group can alter pKa and improve electrostatic interactions with targets. |

| Metabolic Stability | Susceptible to oxidation | Highly stable | The CF3 group can block metabolic hotspots, increasing drug half-life. |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | The CF3 group increases lipophilicity, potentially enhancing membrane permeability. |

| Steric Size | Smaller | Bulkier | Can be used as a bioisostere for a chlorine atom due to similar steric profiles. |

Scaffold for Antimicrobial Agent Development

The rise of antimicrobial resistance necessitates the continuous development of new and effective antibacterial and antifungal agents. nih.gov The pyrrole scaffold has proven to be a valuable starting point for designing such compounds. nih.gov

Pyrrole derivatives have demonstrated significant potential as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency of these compounds is often linked to the specific substituents on the pyrrole ring. nih.gov Natural products containing the pyrrole heterocycle, such as marinopyrroles and nargenicines, serve as inspiration for the design of new antibacterial drugs. nih.gov

Synthetic pyrrole derivatives have also shown promising results. In one study, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives were screened for in vitro antibacterial activity. Several of these compounds showed promising activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with efficacy equal to or greater than the standard antibiotic tetracycline. The presence of halogenated pyrroles in bacterial secondary metabolites is also associated with significant biological activity. nih.gov

Table 3: Examples of Antibacterial Activity in Pyrrole Derivatives

| Compound Type | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Promising activity, comparable to tetracycline. |

| 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL. nih.gov |

The development of novel antifungal agents is a critical area of research, and the strategic combination of halogenation and trifluoromethylation on a pyrrole scaffold represents a promising approach. Halogenated pyrroles are known for their antimicrobial properties. nih.gov Naturally occurring compounds like pyrrolnitrin and pyoluteorin, which contain chlorine atoms, have broad-spectrum antifungal activities. nih.gov Furthermore, synthetic bromine-rich pyrrole derivatives have also been investigated for their antifungal potential.

Separately, the incorporation of trifluoromethyl groups is a well-established strategy for creating potent antifungal agents. A recent study detailed the synthesis of dihydropyrrol-2-one derivatives containing two trifluoromethyl groups, which showed significant antifungal activity against Candida species. Other research on different heterocyclic scaffolds, such as pyrimidines and triazoles, has also shown that trifluoromethylated derivatives can exhibit excellent antifungal effects against various plant pathogenic fungi. nih.gov

While direct and extensive studies on pyrroles featuring both a bromo and a trifluoromethyl substituent are emerging, the proven efficacy of each individual component strongly supports their combined use. The established antifungal activity of halogenated pyrroles and the potency-enhancing effects of the trifluoromethyl group make scaffolds like 2-bromo-5-(trifluoromethyl)-1H-pyrrole highly valuable for the design and synthesis of new antifungal drug candidates. nih.gov

Applications as Insecticidal and Molluscicidal Agents (Scaffold Contribution)

While direct studies on the insecticidal or molluscicidal activity of this compound are not extensively documented in publicly available literature, the broader class of halogenated and trifluoromethylated pyrroles has demonstrated significant potential in pest control. The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in agrochemical design, often enhancing metabolic stability and lipophilicity, which can lead to increased efficacy.

For instance, research into 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles has identified them as a new class of insect control agents. researchgate.net The combination of a bromo-substituent and a trifluoromethyl group on the pyrrole ring is critical to their activity. One derivative, (4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile), showed outstanding insecticidal activity against multiple pests, including the oriental armyworm and diamondback moth, with potency comparable to the commercial insecticide chlorfenapyr. researchgate.net

Although this example is a more complex derivative, it underscores the potential contribution of the bromo- and trifluoromethyl-substituted pyrrole core, which is the foundational structure of this compound. Further research could explore simpler molecules based on this scaffold to determine their intrinsic insecticidal or molluscicidal properties.

Exploration in Other Therapeutic Areas (Scaffold-Level Analysis)

Anti-HIV Agents

The pyrrole scaffold is a key feature in several compounds developed as anti-HIV agents. nih.gov These derivatives have been shown to target various stages of the HIV-1 replication cycle. While there are no specific studies focusing on this compound as an anti-HIV agent, the general principles of pyrrole-based HIV inhibitors offer a framework for its potential.

Pyrrole-containing compounds have been investigated as inhibitors of HIV-1 entry, reverse transcriptase (RT), and integrase. nih.gov The versatility of the pyrrole ring allows for synthetic modifications that can optimize interactions with these viral targets. The introduction of halogen and trifluoromethyl groups can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and cellular uptake. The development of new anti-HIV agents is an ongoing effort, and exploring novel scaffolds like this compound could be a worthwhile avenue for future research programs.

MAO-B Inhibitor Design

Monoamine oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Inhibitors of this enzyme help to increase dopamine (B1211576) levels in the brain. Various heterocyclic scaffolds have been explored for MAO-B inhibition, with pyrrole derivatives showing promise. nih.gov

For example, studies on 1H-pyrrolo[3,2-c]quinoline derivatives have shown that the pyrrole ring fused into a larger system is crucial for potent and selective MAO-B inhibition. nih.gov While direct research on this compound for MAO-B inhibition is not available, the structural features of this compound are relevant. The trifluoromethyl group, in particular, is present in some known MAO-B inhibitors and can contribute to binding within the enzyme's active site. The electron-withdrawing nature of both the bromo and trifluoromethyl substituents would significantly influence the electronic distribution of the pyrrole ring, a key factor in molecular recognition by the target enzyme.

Anticancer and Antitumor Agents

Pyrrole derivatives are a well-established class of anticancer agents, with some compounds acting as inhibitors of key signaling pathways involved in cancer cell proliferation. The pyrrole scaffold is present in numerous natural products and synthetic molecules with demonstrated antitumor activity.

While specific studies on the anticancer properties of this compound are not found in the reviewed literature, the strategic importance of halogenation and trifluoromethylation is recognized in anticancer drug design. These groups can enhance drug-target interactions and improve pharmacokinetic properties. The synthesis of various halogenated trifluoromethylated pyrroles has been undertaken with the goal of creating valuable compounds for pharmaceutical applications. organic-chemistry.org The presence of a bromine atom provides a site for further chemical modification, allowing the this compound scaffold to be used as a versatile building block for more complex and potentially more potent anticancer agents. organic-chemistry.org

Structure-Activity Relationship (SAR) Insights and Design Principles for Pyrrole-Based Bioactives

The biological activity of pyrrole-based compounds is highly dependent on the nature and position of substituents on the pyrrole ring. Structure-activity relationship (SAR) studies provide crucial insights for designing more effective and selective molecules.

For halogenated and trifluoromethylated pyrroles, several design principles can be inferred:

Halogen Bonding : The bromine atom at the 2-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. This provides an additional mode of interaction that can enhance binding affinity and selectivity.

Lipophilicity and Metabolic Stability : The -CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also block sites of metabolic oxidation, leading to a longer biological half-life.

Site for Further Functionalization : The bromine atom serves as a convenient synthetic handle. Through cross-coupling reactions, a wide variety of other functional groups can be introduced at this position, allowing for the creation of large libraries of derivatives for screening. organic-chemistry.org

A SAR study on a series of 2-aminopyrrole derivatives revealed that specific substituents on the pyrrole ring were crucial for their inhibitory potency against metallo-β-lactamases. nih.gov This highlights the importance of precise substitution patterns for achieving desired biological activity.

Interactive Table: Key Structural Features and Their Potential Roles

| Feature of Scaffold | Position | Potential Contribution to Bioactivity |

| Pyrrole Ring | Core | Aromatic scaffold, hydrogen bonding capability. |

| Bromo group | 2 | Halogen bonding, site for synthetic modification. |

| Trifluoromethyl group | 5 | Enhanced lipophilicity, metabolic stability, electron-withdrawing effects. |

| N-H group | 1 | Hydrogen bond donor, site for substitution. |

Future Directions and Emerging Research Avenues

Innovation in Green and Sustainable Synthetic Methodologies for Pyrroles

The development of environmentally benign and efficient synthetic routes to produce 2-bromo-5-(trifluoromethyl)-1H-pyrrole and its derivatives is a critical area of future research. Traditional methods for synthesizing pyrroles and their halogenated counterparts often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern synthetic chemistry is increasingly focused on "green" alternatives that are more sustainable and economical.

Future research in this area will likely concentrate on several key strategies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.govnih.govmdpi.com The application of microwave technology to classical pyrrole (B145914) syntheses, such as the Paal-Knorr or Hantzsch reactions, could provide a more sustainable route to trifluoromethyl-substituted pyrrole precursors. nih.gov Subsequent bromination could then be achieved using greener brominating agents.

Eco-Friendly Catalysis: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. rsc.org Research into novel solid acid catalysts or metal-organic frameworks (MOFs) for pyrrole ring formation could eliminate the need for corrosive and difficult-to-remove homogeneous catalysts. rsc.orgresearchgate.net For the bromination step, the development of enzymatic or biomimetic catalysts that can selectively halogenate the pyrrole ring would be a significant advancement. A sustainable procedure for the bromination of tetrapyrrolic scaffolds using hydrogen peroxide and potassium bromide has been reported, suggesting a potential avenue for the greener synthesis of brominated pyrroles. nih.gov

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in water is highly desirable from an environmental perspective. researchgate.netnih.govacs.org Exploring solvent-free conditions for the synthesis of the pyrrole ring, potentially using mechanochemistry (ball-milling), could significantly reduce the environmental impact. Furthermore, developing aqueous-based bromination methods would be a major step towards a truly green synthesis of the target compound.

Continuous Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov Designing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

A patent for the synthesis of the structurally similar 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile describes a method involving bromination with bromine in the presence of an oxidant. acs.org Future work could focus on adapting this to be more environmentally friendly, for instance by using a milder oxidant and a recyclable catalyst.

Advanced Computational Design and High-Throughput Screening of Pyrrole Derivatives

The fields of computational chemistry and high-throughput screening (HTS) are poised to revolutionize the discovery of new applications for this compound. These in silico methods allow for the rapid and cost-effective evaluation of large numbers of virtual compounds, helping to prioritize synthetic efforts and identify promising candidates for further experimental investigation.

Key areas of focus in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.govresearchgate.netmdpi.com By developing QSAR models for various biological targets, researchers can predict the potential activity of novel derivatives of this compound. For instance, QSAR studies have been successfully applied to predict the endocrine-disrupting potencies of brominated flame retardants and the toxic effects of nitroaromatic compounds. researchgate.netmdpi.com Similar models could be developed to predict the antibacterial, antifungal, or anticancer activity of new pyrrole derivatives.

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.govresearchgate.netresearchgate.net This method is widely used in drug discovery to understand how a small molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.govresearchgate.netresearchgate.net By docking derivatives of this compound into the active sites of various enzymes or receptors, researchers can identify which derivatives are most likely to be potent inhibitors or activators. For example, docking studies have been used to investigate pyrrole derivatives as inhibitors of enoyl-ACP reductase in Mycobacterium tuberculosis and as potential anti-HIV agents. nih.govnih.gov

Virtual Screening and Library Design: Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. By creating virtual libraries of derivatives of this compound, researchers can rapidly assess their potential for a wide range of applications. This approach has been used to identify new pyrrole-based inhibitors for various kinases. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds for a specific biological activity. While computationally intensive, HTS can be used to experimentally validate the predictions made by in silico methods and to discover unexpected activities. Large-scale HTS programs have identified pyrrole derivatives with potent antibacterial activity. researchgate.net

The combination of the bromine atom, which can participate in halogen bonding, and the trifluoromethyl group, which can influence lipophilicity and metabolic stability, makes this compound an attractive scaffold for computational design and screening.

Exploration of Novel Material Science Applications

The unique electronic properties of the pyrrole ring, combined with the influence of the bromo and trifluoromethyl substituents, make this compound a promising building block for the development of novel organic materials. mdpi.com The electron-rich nature of the pyrrole ring is a desirable characteristic for charge transport in organic electronic devices. bohrium.com

Future research in material science could explore the following avenues:

Conducting Polymers: Polypyrrole is a well-known conducting polymer with applications in sensors, actuators, and electrochromic devices. The bromine atom on the 2-position of the pyrrole ring provides a handle for electropolymerization, allowing for the formation of thin, conductive polymer films on electrode surfaces. nih.gov The trifluoromethyl group would be expected to modify the electronic properties of the resulting polymer, potentially leading to materials with improved stability or new functionalities.

Organic Electronics: Pyrrole-based materials are being investigated for use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnih.govresearchgate.net The trifluoromethyl group can influence the energy levels of the molecular orbitals, which is a critical parameter in the design of these devices. nih.gov The bromine atom can be used to tune the intermolecular interactions and solid-state packing of the molecules, which also affects device performance.

Flame Retardants: Brominated compounds are widely used as flame retardants in plastics, textiles, and electronics. acs.orgacs.org The presence of both bromine and fluorine in this compound suggests that it could be investigated as a novel flame retardant. The trifluoromethyl group may enhance its thermal stability and effectiveness.

Functional Dyes and Pigments: Pyrrole-containing structures, such as porphyrins and diketopyrrolopyrroles, are known for their strong absorption and emission properties. researchgate.net The electronic perturbations introduced by the bromo and trifluoromethyl substituents could lead to the development of new dyes with tailored photophysical properties for applications in imaging, sensing, or as photoinitiators for polymerization. nih.gov

The synthesis of highly functionalized pyrroles remains a challenge, but overcoming these synthetic hurdles will be key to unlocking the full potential of these molecules in material science. mdpi.comresearchgate.net

| Potential Material Application | Role of this compound | Key Substituent Effects |

| Conducting Polymers | Monomer for electropolymerization | Bromine atom facilitates polymerization; Trifluoromethyl group modifies electronic properties. |

| Organic Electronics (OLEDs, OPVs, OFETs) | Building block for organic semiconductors | Trifluoromethyl group tunes HOMO/LUMO energy levels; Bromine atom influences solid-state packing. |

| Flame Retardants | Novel flame retardant additive | Bromine and fluorine contribute to flame retardancy; Trifluoromethyl group may enhance thermal stability. |

| Functional Dyes | Core structure for new dyes and pigments | Bromo and trifluoromethyl groups perturb electronic structure, altering photophysical properties. |

Targeted Scaffold Optimization for Emerging Biological Challenges

The pyrrole scaffold is considered a "privileged" structure in medicinal chemistry, meaning that it is a versatile framework that can be decorated with various functional groups to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.net The presence of both a bromine atom and a trifluoromethyl group on the pyrrole ring of this compound makes it a particularly interesting starting point for the design of new therapeutic agents to address emerging biological challenges.

Future research in this area could focus on:

Antiviral Drug Discovery: Pyrrole derivatives have shown promise as antiviral agents, including against HIV. nih.govresearchgate.netresearchgate.net The trifluoromethyl group is a common feature in many modern antiviral drugs, as it can enhance binding affinity and improve metabolic stability. mdpi.com The bromine atom can be used as a handle for further chemical modifications to optimize the antiviral activity of the scaffold.

Antibacterial and Antifungal Agents: The emergence of drug-resistant bacteria and fungi is a major global health threat. Pyrrole-containing natural products and synthetic derivatives have demonstrated significant antibacterial and antifungal activity. nih.govresearchgate.net The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to penetrate microbial cell membranes. nih.gov Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the pyrrole ring can enhance bioactivity. researchgate.net

Anticancer Therapeutics: Many anticancer drugs contain a pyrrole ring in their structure. nih.govresearchgate.net The trifluoromethyl group can play a crucial role in the design of potent and selective kinase inhibitors, a major class of anticancer drugs. The this compound scaffold could be elaborated to target specific kinases or other proteins involved in cancer progression.

Central Nervous System (CNS) Disorders: Pyrrole derivatives have been investigated for the treatment of a variety of CNS disorders, including epilepsy and neurological diseases. researchgate.net The ability of the trifluoromethyl group to modulate physicochemical properties such as lipophilicity and pKa can be exploited to design molecules with improved brain penetration and target engagement.

The optimization of the this compound scaffold for a specific biological target will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological testing. The bromine atom provides a convenient point for diversification, allowing for the rapid generation of a library of analogues for SAR studies.

| Emerging Biological Challenge | Rationale for Targeting with Pyrrole Derivatives | Potential Role of this compound |

| Antiviral Infections (e.g., HIV) | Pyrrole is a privileged scaffold in antiviral drug discovery. nih.govresearchgate.net | Trifluoromethyl group can enhance binding and metabolic stability; Bromine allows for further derivatization. |

| Antimicrobial Resistance | Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. nih.govresearchgate.net | Trifluoromethyl group can improve cell penetration; Electron-withdrawing groups can enhance bioactivity. |

| Cancer | Many anticancer drugs are based on the pyrrole scaffold. nih.govresearchgate.net | Trifluoromethyl group is important for kinase inhibition; Scaffold can be elaborated to target specific cancer pathways. |

| Neurological Disorders | Pyrrole derivatives have shown activity in CNS disorders. researchgate.net | Trifluoromethyl group can be used to optimize blood-brain barrier penetration and target binding. |

Q & A

Q. Key Data :

| Reagent | Solvent | Yield (%) | Regioselectivity (2- vs. 3-position) |

|---|---|---|---|

| NBS | DMF | 85 | 9:1 |

| Br₂ | CHCl₃ | 62 | 3:1 |

How can structural characterization of this compound be performed to confirm regiochemistry?

Q. Basic Techniques :

- ¹H/¹³C NMR : The absence of coupling between the pyrrole NH proton (δ ~11 ppm) and adjacent protons confirms substitution at the 2-position. The trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR) and bromine’s deshielding effect provide additional confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z 244.96 for C₅H₃BrF₃N) .

Q. Advanced Methods :

- X-ray Crystallography : Using SHELX software for refinement, single-crystal X-ray diffraction resolves positional ambiguity. For example, bond angles between Br–C–N in the pyrrole ring should align with predicted values (e.g., ~120°) .

What are the challenges in achieving high-purity this compound, and how can impurities be mitigated?

Q. Basic Purification :

Q. Advanced Analysis :

- GC-MS Headspace Analysis : Detects volatile impurities (e.g., residual solvents or brominated side products).

- HPLC with Chiral Columns : Resolves enantiomeric impurities if asymmetric synthesis is attempted .

How does this compound serve as a precursor in organometallic reactions?

Basic Applications :

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2-aryl-5-(trifluoromethyl)pyrroles .

Q. Advanced Functionalization :

- Lithium-Halogen Exchange : Treatment with n-BuLi generates a lithium intermediate, enabling nucleophilic additions (e.g., with carbonyl compounds) for C–C bond formation .

- Click Chemistry : The pyrrole NH can be deprotonated to form copper-catalyzed triazole linkages for bioconjugation .

What computational tools are recommended for studying the electronic properties of this compound?

Q. Basic Modeling :

Q. Advanced Studies :

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra to correlate absorption maxima (λmax) with substituent effects. For example, the CF₃ group shifts λmax by ~20 nm compared to non-fluorinated analogs .

How can researchers address contradictions in reported reaction yields for brominated pyrrole derivatives?

Q. Methodological Scrutiny :

- Replicate Conditions : Variability often arises from trace moisture or oxygen. Strict inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., DMF stored over molecular sieves) improve reproducibility .

- Kinetic vs. Thermodynamic Control : Higher temperatures (e.g., 60°C) may favor thermodynamically stable regioisomers, while lower temperatures (0°C) favor kinetic products .

Q. Data Comparison Table :

| Study | Temperature | Yield (%) | Major Product |

|---|---|---|---|

| Smith et al. | 0°C | 85 | 2-Bromo |

| Lee et al. | 25°C | 72 | 3-Bromo |

What are the applications of this compound in medicinal chemistry?

Lead Compound Synthesis :

The trifluoromethyl group enhances metabolic stability and membrane permeability. Bromine serves as a handle for introducing pharmacophores (e.g., via Sonogashira coupling with terminal alkynes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.